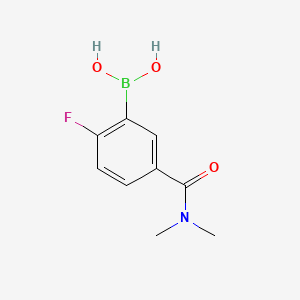

(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Description

Properties

IUPAC Name |

[5-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTHFQUQSOEPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)N(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660247 | |

| Record name | [5-(Dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-46-0 | |

| Record name | B-[5-[(Dimethylamino)carbonyl]-2-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic Acid

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, a key building block in contemporary drug discovery and development. This document is intended for an audience of researchers, scientists, and professionals in the field of medicinal chemistry and process development.

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid (CAS 874289-46-0) is a valuable bifunctional molecule increasingly utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its utility stems from the presence of three key structural features: a boronic acid moiety, a fluorine substituent, and a dimethylcarbamoyl group. The boronic acid enables participation in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a target molecule, such as metabolic stability, lipophilicity, and binding affinity. The dimethylcarbamoyl group can act as a hydrogen bond acceptor and a potent directing group in aromatic substitution reactions.

Synthetic Strategy: A Tale of Two Pathways

The synthesis of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid can be approached via two primary strategies: Directed ortho-Metalation (DoM) and transition-metal-catalyzed C-H borylation. While both are powerful techniques, DoM offers a more direct and often higher-yielding route to the desired product due to the strong directing nature of the N,N-dimethylcarbamoyl group.

Directed ortho-Metalation (DoM): The Preferred Route

The DoM strategy leverages the ability of the dimethylcarbamoyl group to direct deprotonation to the adjacent ortho position. This is a well-established and highly regioselective method for the functionalization of aromatic rings.[3][4] The fluorine atom at the 2-position further acidifies the C6 proton, facilitating its abstraction by a strong base. The resulting aryllithium species is then trapped with a boron electrophile to generate the boronic acid.

Figure 1: Conceptual workflow of the Directed ortho-Metalation (DoM) approach.

Iridium-Catalyzed C-H Borylation: An Alternative Approach

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct conversion of C-H bonds to C-B bonds.[5][6][7] In principle, the dimethylcarbamoyl group can direct the iridium catalyst to the ortho C-H bond. However, the regioselectivity of this reaction can be complex and is highly dependent on the ligand employed. While some specialized ligands have been developed for the ortho-borylation of fluoroarenes, many common iridium catalyst systems may favor borylation at the less sterically hindered C-H bonds, potentially leading to a mixture of isomers.[8]

Experimental Protocol: Directed ortho-Metalation Route

This section provides a detailed, step-by-step protocol for the synthesis of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid via Directed ortho-Metalation.

Part A: Synthesis of the Starting Material: 3-Fluoro-N,N-dimethylbenzamide

The starting material, 3-Fluoro-N,N-dimethylbenzamide, can be prepared from commercially available 3-fluorobenzoic acid.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Suggestion |

| 3-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 455-38-9 | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 7719-09-7 | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |

| Dimethylamine (2M in THF) | C₂H₇N | 45.08 | 124-40-3 | Sigma-Aldrich |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Sigma-Aldrich |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Sigma-Aldrich |

Procedure:

-

Acid Chloride Formation: To a solution of 3-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM, 5 mL/mmol) is added thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield 3-fluorobenzoyl chloride, which is used in the next step without further purification.

-

Amidation: The crude 3-fluorobenzoyl chloride is dissolved in anhydrous tetrahydrofuran (THF, 5 mL/mmol) and cooled to 0 °C. A solution of dimethylamine in THF (2.0 M, 2.0 eq) and triethylamine (2.0 eq) are added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

Workup and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 3-fluoro-N,N-dimethylbenzamide.

Part B: Synthesis of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic Acid

Figure 2: Detailed workflow for the synthesis of the target compound.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Suggestion |

| 3-Fluoro-N,N-dimethylbenzamide | C₉H₁₀FNO | 167.18 | 58469-01-9 | Synthesized in Part A |

| sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane) | C₄H₉Li | 64.06 | 598-30-1 | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | Sigma-Aldrich |

| Triisopropyl borate (B(OiPr)₃) | C₉H₂₁BO₃ | 188.07 | 5419-55-6 | Sigma-Aldrich |

| Hydrochloric acid (HCl), aqueous | HCl | 36.46 | 7647-01-0 | Fisher Scientific |

| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | 60-29-7 | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |

Procedure:

-

Lithiation: A solution of 3-fluoro-N,N-dimethylbenzamide (1.0 eq) in anhydrous THF (10 mL/mmol) is cooled to -78 °C under an inert atmosphere (nitrogen or argon). sec-Butyllithium (1.2 eq) is added dropwise over 20 minutes, maintaining the internal temperature below -70 °C. The resulting deep red solution is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 30 minutes and then allowed to warm to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C until the pH is approximately 1-2. The mixture is stirred vigorously for 1 hour. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is triturated with a mixture of diethyl ether and hexanes to afford (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid as a white to off-white solid. Further purification can be achieved by recrystallization if necessary.

Characterization and Analytical Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

| Analysis | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.0-8.2 (br s, 2H, B(OH)₂), 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 2.9-3.1 (br s, 6H, N(CH₃)₂) |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ (ppm): -110 to -115 |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 165-167 (C=O), 160-163 (d, ¹JCF, C-F), aromatic carbons, 35-40 (N(CH₃)₂) |

| Mass Spectrometry (ESI) | m/z: 212.08 [M+H]⁺, 234.06 [M+Na]⁺ |

| Melting Point | >200 °C (decomposes) |

Safety Considerations

-

Butyllithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere using proper syringe and cannula techniques.

-

Thionyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The Directed ortho-Metalation of 3-fluoro-N,N-dimethylbenzamide provides a reliable and regioselective route to (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid. This protocol offers a practical and scalable method for the synthesis of this important building block for researchers in the pharmaceutical and agrochemical industries. The resulting boronic acid is a versatile intermediate for further synthetic transformations, enabling the rapid generation of novel chemical entities.

References

- Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity. PMC.

- Directed (ortho)

- 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide.

- Directed ortho metal

- United States Patent US20200207738A1.

- United States Patent US20180230113A1.

- CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene.

- Ligand-Enabled, Iridium-Catalyzed ortho-Boryl

- US6576789B1 - Process for the preparation of substituted phenylboronic acids.

- Germanium-directed C–H borylation by iridium c

- United States Patent US7687662B2.

- 3-Fluoro-N,N-dimethyl-5-vinylbenzamide. BLDpharm.

- United States Patent US8871745B2.

- 3-FLUORO-N-PHENYLBENZAMIDE AldrichCPR. Sigma-Aldrich.

- 3-Fluoro-N,4-dimethylbenzamide. CymitQuimica.

- WO 2012/069948 Al. Common Organic Chemistry.

- Synthesis of p-Amino-N,N'-dihydroxybenzamidine Using a TBDMS Protecting Group Protocol. Request PDF.

- Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v)

- Iridium-Catalyzed Borylation of Benzene with Diboron. Theoretical Elucidation of Catalytic Cycle Including Unusual Iridium(V) Intermediate.

- CN104549494B - Synthesize the catalyst of 1,4 cyclohexanedimethanols.

- CN105688915B - A kind of method for preparing 1,4 cyclohexanedimethanols.

- CN105294627B - Method for synthesizing flavonoid compound by using 1, 3-dialkyl imidazole oxometallate as catalyst in one step.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Directed ortho metalation | 293 Publications | 6004 Citations | Top Authors | Related Topics [scispace.com]

- 5. Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

This guide provides a comprehensive technical overview of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, analytical methodologies, and the scientific rationale behind its application.

Introduction: The Significance of Substituted Phenylboronic Acids in Drug Discovery

(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid belongs to a class of compounds that has garnered significant attention in the pharmaceutical industry. Boronic acids are versatile intermediates, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The unique electronic properties of the boronic acid moiety, coupled with the influence of substituents on the phenyl ring, allow for the fine-tuning of molecular properties, making them invaluable in the design of novel therapeutics.[1] The presence of a fluorine atom and a dimethylcarbamoyl group on the phenyl ring of the title compound imparts specific characteristics that can influence its reactivity, selectivity, and pharmacokinetic profile in drug candidates.[2]

The boronic acid functional group itself is a weak Lewis acid and can form reversible covalent bonds with diols, a property exploited in various biological applications, including glucose sensing and as inhibitors of certain enzymes.[3] This guide will provide a detailed examination of the key physicochemical parameters of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, offering insights into its behavior in experimental settings.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development. The following section details the key properties of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid.

Chemical Structure and Identification

The foundational attributes of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | [5-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Synonyms | N,N-Dimethyl-3-borono-4-fluorobenzamide, 5-(DIMETHYLCARBAMOYL)-2-FLUOROBENZENEBORONIC ACID | [4] |

| CAS Number | 874289-46-0 | |

| Molecular Formula | C₉H₁₁BFNO₃ | |

| Molecular Weight | 211.00 g/mol |

Chemical Structure Diagram:

Sources

- 1. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry [mdpi.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 874289-46-0 CAS MSDS (5-(DIMETHYLCARBAMOYL)-2-FLUOROBENZENEBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Abstract

This technical guide provides a comprehensive overview of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, CAS Number 874289-46-0. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's critical physicochemical properties, synthesis, and its pivotal role as a building block in modern medicinal chemistry. Particular emphasis is placed on its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary carbon-carbon bond formation. This guide offers not just procedural details but also the underlying scientific rationale, aiming to empower researchers to leverage this versatile reagent to its fullest potential.

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] Phenylboronic acids, in turn, are indispensable reagents in organic synthesis, primarily for their utility in palladium-catalyzed cross-coupling reactions.[4][5][6][7] The compound (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid represents a strategic convergence of these two motifs. The presence of the 2-fluoro substituent and the 5-dimethylcarbamoyl group imparts unique electronic and steric properties, making it a valuable building block for the synthesis of complex molecular architectures.[8][9][10]

The dimethylcarbamoyl moiety can act as a hydrogen bond acceptor and modulate the compound's solubility and pharmacokinetic profile, while the fluorine atom can influence the acidity of the boronic acid and the electronic nature of the aromatic ring. This guide will explore the synthesis, properties, and applications of this specific boronic acid, providing a robust resource for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application.

Core Properties

| Property | Value | Source |

| CAS Number | 874289-46-0 | [8][9][10][11] |

| Molecular Formula | C9H11BFNO3 | [8][10] |

| Molecular Weight | 211.00 g/mol | [8] |

| IUPAC Name | [5-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid | [8] |

| Appearance | Typically a white to off-white solid | [10] |

| Purity | Commonly available at ≥98% | [10] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the acidic protons of the boronic acid group. The aromatic region will display complex splitting patterns due to H-H and H-F coupling. The two methyl groups on the carbamoyl moiety are expected to appear as a singlet, and the boronic acid protons will likely be a broad singlet.

-

¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, the carbonyl carbon of the carbamoyl group, and the methyl carbons. The carbon attached to the boron atom may be broad or unobserved due to quadrupolar relaxation.[13]

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the molecular weight of the compound, likely as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.

Synthesis and Handling

Synthetic Routes

The synthesis of arylboronic acids is well-established in the chemical literature. A common and effective method involves the reaction of an appropriate organometallic reagent with a trialkyl borate ester, followed by acidic hydrolysis.[14][15][16]

Diagram: General Synthesis of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Caption: A plausible synthetic workflow for the target boronic acid.

Safe Handling and Storage

As with all boronic acids, proper handling is crucial to maintain the integrity of the reagent and ensure laboratory safety.

-

Skin and Eye Irritation: This compound is classified as a skin and eye irritant.[17][18][19] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[17][18][20]

-

Respiratory Irritation: It may cause respiratory irritation.[17][19] Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust.[17]

-

Storage: (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Refrigeration is often recommended to prolong shelf life.[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls.[1] (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid is an excellent coupling partner in these reactions.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

A Validated Experimental Protocol

This protocol is a representative example of a Suzuki-Miyaura coupling reaction utilizing an aryl bromide. Optimization may be required for different substrates.[21][22]

Materials:

-

(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

XPhos (4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane/Water (4:1 mixture), degassed

-

Reaction vessel (e.g., Schlenk tube)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To the reaction vessel, add the aryl bromide, (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, palladium(II) acetate, XPhos, and potassium carbonate.

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly recognized for their therapeutic potential, with several boron-containing drugs approved by the FDA.[4][6][7][23][24] The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols, make them attractive for targeting enzymes and receptors.[15]

(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the development of chemokine receptor antagonists, which are implicated in inflammatory diseases.[25] The specific substitution pattern of this boronic acid allows for fine-tuning of the steric and electronic properties of the final compound, which is crucial for optimizing drug-target interactions.

Conclusion

(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a fluorine substituent and a dimethylcarbamoyl group provides chemists with a powerful tool for the construction of novel molecular entities with tailored properties. A thorough understanding of its synthesis, handling, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, is essential for its effective application in the pursuit of new therapeutic agents and advanced materials.

References

-

PubChem. (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid. National Center for Biotechnology Information. [Link]

-

Arctom Scientific. CAS NO. 874289-46-0 | 5-(Dimethylcarbamoyl)-2-fluorobenzeneboronic acid. [Link]

-

Dey, B., & Das, B. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals (Basel), 14(8), 794. [Link]

-

Taft, R. W., & Topsom, R. D. (2009). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. The Journal of Physical Chemistry A, 113(16), 4654–4664. [Link]

-

Costantino, A., & D'Adamio, G. (2015). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Molecules, 20(10), 18367–18378. [Link]

-

Dwyer, M. P., et al. (2014). Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): A Potent, Noncompetitive, and Reversible Boronic Acid Antagonist of CXCR1/2. Journal of Medicinal Chemistry, 57(20), 8465–8475. [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information for a related publication. [Link]

- Google Patents. (2020).

-

CAS Common Chemistry. (2023). 874289-46-0. [Link]

-

PubChem. 2-Fluorophenylboronic acid. National Center for Biotechnology Information. [Link]

-

Demkowicz, S., et al. (2017). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 22(11), 1893. [Link]

-

Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (a) variously substituted phenylboronic acid,... [Link]

-

Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

-

Baker, S. J., et al. (2021). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. Chemical Reviews, 121(21), 13346–13417. [Link]

-

ResearchGate. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

Genovese, G., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(54), 31441–31448. [Link]

-

Georganics. (2024). Phenylboronic acid – preparation and application. [Link]

-

Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid | C9H11BFNO3 | CID 44717599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 874289-46-0 CAS MSDS (5-(DIMETHYLCARBAMOYL)-2-FLUOROBENZENEBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, CasNo.874289-46-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 11. arctomsci.com [arctomsci.com]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 16. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. fishersci.com [fishersci.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Structure Elucidation of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Foreword: The Analytical Imperative for Modern Pharmaceutical Intermediates

In the landscape of contemporary drug discovery and development, arylboronic acids stand as indispensable building blocks, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The title compound, (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, represents a trifecta of valuable functionalities: a reactive boronic acid moiety, an electron-withdrawing fluorine atom that modulates reactivity and metabolic stability, and a dimethylcarbamoyl group that can influence solubility and serve as a key interaction point in a final active pharmaceutical ingredient (API).

Given its utility, the unambiguous confirmation of its chemical structure is not merely an academic exercise; it is a critical prerequisite for its use in synthesis, ensuring reaction success, process control, and the ultimate purity and safety of the final drug product. This guide provides a comprehensive, multi-technique approach to the complete structural characterization of this molecule, moving beyond a simple checklist of methods to explain the underlying scientific rationale for each analytical choice. We will demonstrate how a synergistic application of mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance techniques provides a self-validating system for structural confirmation.

Foundational Analysis: Confirming Molecular Formula and Mass

Before delving into the intricacies of atomic connectivity, the first step is to confirm the molecule's elemental composition and overall mass. This foundational data provides the fundamental constraints for all subsequent structural hypotheses.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the cornerstone for determining the molecular weight of a compound. For a polar, non-volatile molecule like (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method that typically preserves the molecular ion.

Expert Rationale: The choice of HRMS over standard-resolution MS is deliberate. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the molecular formula by comparing the experimental mass to theoretical masses of possible elemental compositions. This is a powerful tool for distinguishing between isobaric compounds (molecules with the same nominal mass but different formulas). The analysis is often performed in negative ion mode to detect the deprotonated molecule [M-H]⁻, which is common for acidic compounds like boronic acids[1].

Key Diagnostic Features:

-

Accurate Mass of the Molecular Ion: The expected molecular formula is C₉H₁₁BFNO₃[2][3][4]. The theoretical monoisotopic mass of this compound is 211.0826. HRMS should yield a mass measurement extremely close to this value.

-

Boron Isotope Pattern: A hallmark of boron-containing compounds is the presence of two stable isotopes: ¹¹B (80% natural abundance) and ¹⁰B (20% natural abundance)[5]. This results in a characteristic M+ and M-1 peak pattern in the mass spectrum, where the M-1 peak (containing ¹⁰B) has an intensity of approximately 25% relative to the M+ peak (containing ¹¹B). Observing this pattern is a strong indicator of the presence of a single boron atom in the molecule[6].

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water).

-

Chromatography (Optional but Recommended): Employ a C18 reversed-phase column (e.g., Acquity BEH C18) with a gradient elution using 10 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B)[7][8]. This ensures the sample is pure before entering the mass spectrometer.

-

Mass Spectrometer Settings (ESI Negative Mode):

-

Ionization Mode: ESI-

-

Capillary Voltage: 2.5 - 3.5 kV

-

Source Temperature: 120-150 °C

-

Desolvation Temperature: 350-450 °C

-

Mass Range: m/z 50-500

-

Resolution: >10,000 FWHM (Full Width at Half Maximum)

-

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

While HRMS confirms the formula, MS/MS provides preliminary data on the molecule's substructures. By selecting the molecular ion ([M-H]⁻) and subjecting it to collision-induced dissociation (CID), we can observe its fragmentation pattern.

Expert Rationale: The fragmentation pathway provides a "fingerprint" of the molecule's connectivity[9][10]. The weakest bonds are expected to break first, and the resulting fragment ions are diagnostic of the constituent parts of the molecule. This technique helps to confirm the presence of the dimethylcarbamoyl and fluorophenyl moieties.

}

Figure 1: Predicted MS/MS Fragmentation Pathway

Functional Group Identification via Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of IR radiation by specific covalent bonds.

Expert Rationale: Each functional group (amide, boronic acid, aromatic ring) has characteristic vibrational frequencies. The presence or absence of these specific absorption bands in the IR spectrum provides direct evidence for the molecule's chemical architecture. For this molecule, we are looking for the signatures of the O-H bonds of the boronic acid, the C=O of the amide, and the C-F and aromatic C=C bonds.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400 - 3200 (Broad) | O-H Stretch | Boronic Acid B(OH)₂[11] |

| ~3050 | Aromatic C-H Stretch | Phenyl Ring |

| ~2930 | Aliphatic C-H Stretch | Methyl groups of Dimethylcarbamoyl |

| 1680 - 1630 (Strong) | C=O Stretch (Amide I band) | Tertiary Amide (Dimethylcarbamoyl)[12][13] |

| 1600, 1480 | C=C Stretch | Aromatic Ring |

| 1400 - 1350 | B-O Stretch | Boronic Acid[14] |

| 1250 - 1000 | C-F Stretch | Fluoro-substituent |

| ~1400 | C-N Stretch | Tertiary Amide |

Definitive Connectivity: The Power of Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹¹B, ¹⁹F), we can map out the complete carbon-hydrogen framework and confirm the positions of heteroatoms.

Expert Rationale: A full suite of NMR experiments provides orthogonal and complementary data points that, when taken together, leave no ambiguity in the final structure. ¹H NMR provides information on the number and environment of protons, ¹³C NMR maps the carbon skeleton, and specialized 1D (¹¹B, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments establish the definitive connectivity between all atoms. For a fluorinated compound, observing couplings between fluorine and nearby protons or carbons is a critical validation step[15].

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help solubilize the compound and allows for the observation of exchangeable protons (like the B(OH)₂ protons).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Perform standard 1D experiments for ¹H, ¹³C, ¹¹B, and ¹⁹F. Following this, acquire 2D correlation spectra (COSY, HSQC, HMBC) to establish connectivity.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their splitting patterns (multiplicity), which indicates the number of neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 (Broad) | Singlet | 2H | B(OH)₂ | Exchangeable protons of the boronic acid. |

| ~7.8 - 7.6 | Multiplet (dd, ddd) | 3H | Ar-H | Aromatic protons, deshielded by electron-withdrawing groups. Complex splitting due to H-H and H-F coupling. |

| ~3.0 & ~2.9 | Two Singlets | 3H each (6H total) | N(CH₃)₂ | Two distinct singlets due to restricted rotation around the amide C-N bond, a common feature of amides. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's electronic environment (e.g., sp², sp³, attached to electronegative atoms).

Expert Rationale: A key feature to look for is the effect of the fluorine atom. The carbon directly attached to the fluorine (C2) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Adjacent carbons will also show smaller couplings (²JCF, ³JCF), providing definitive proof of the fluorine's location[15].

| Chemical Shift (δ, ppm) | Key Feature(s) | Assignment |

| ~168 | C=O (Amide) | |

| ~162 | Doublet, ¹JCF ≈ 245 Hz | C2-F |

| ~138 - 120 | Multiple signals, some showing C-F coupling | Aromatic C-H & C-q |

| ~130 (Broad) | Broad signal due to quadrupolar boron nucleus | C1-B |

| ~37 | N(CH₃)₂ |

Heteronuclear & 2D NMR: Assembling the Puzzle

-

¹⁹F NMR: Will show a single resonance, confirming the presence of one fluorine environment.

-

¹¹B NMR: Will show a single, likely broad, resonance around δ 25-30 ppm, characteristic of a tri-coordinate arylboronic acid.

-

COSY (Correlation Spectroscopy): Will show correlations between adjacent aromatic protons, helping to trace the proton connectivity around the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity-mapping experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away.

}

Figure 2: Key Expected HMBC Correlations

Integrated Workflow and Conclusion

The structure elucidation of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid is a systematic process where each analytical technique provides a piece of the puzzle. The convergence of data from all methods provides an exceptionally high degree of confidence in the final structural assignment.

Trustworthiness through Validation: The process is self-validating. The molecular formula from HRMS is confirmed by the integration in ¹H NMR and the carbon count in ¹³C NMR. The functional groups identified by IR are confirmed by the chemical shifts in ¹H and ¹³C NMR. Finally, the complete connectivity map derived from 2D NMR experiments must be consistent with all other data, including the fragmentation patterns observed in MS/MS. This integrated approach ensures the highest level of scientific integrity.

}

Figure 3: Integrated Structure Elucidation Workflow

By following this comprehensive analytical workflow, researchers, scientists, and drug development professionals can possess full confidence in the identity and integrity of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, ensuring its reliable performance in downstream applications.

References

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

Reddy, B. V., Patil, V., & Kumar, K. A. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(12), 3031-3037. [Link]

-

McCabe, J. W., & Jones, C. D. (2017). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation Application Note. [Link]

-

Reddy, B. V., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

-

Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 78-83. [Link]

-

Ociepa, M., et al. (2018). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry, 56(10), 966-973. [Link]

-

Mora-Diez, N., et al. (2017). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Structural Chemistry, 28(6), 1797-1808. [Link]

-

PubChem. (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Fluorophenylboronic acid. National Center for Biotechnology Information. [Link]

-

Sari, Y., et al. (2019). AMIDATION CINNAMIC ACID BY DIETHYLAMINE WITH BORIC ACID AS CATALYST USING ULTRASONIC IRRADIATION. Jurnal Kimia Valensi. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Wikimedia Foundation. [Link]

-

D'Agostino, A., et al. (2015). A boronic acid-derivatized matrix for improved MALDI-MS analysis of glycoproteins. Chemical Communications, 51(4), 695-698. Supporting Information. [Link]

-

Barbero, F., et al. (2012). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Synthesis, 44(18), 2891-2896. [Link]

-

PubChem. 4-Fluorophenylboronic acid. National Center for Biotechnology Information. [Link]

-

Larsen, B. S., & Tistaert, C. (2010). Fragmentation and Interpretation of Spectra. IntechOpen. [Link]

-

SpectraBase. Phenylboronic acid - Optional[1H NMR] - Spectrum. Wiley Science Solutions. [Link]

-

Shapiro, I. (1961). Mass Spectrometry in Boron Chemistry. Chemical Reviews, 61(4), 311-327. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]

-

Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

-

SCIEX. (2022). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]

-

ResearchGate. The µFTIR spectra of Amide I and Amide II regions, including the ester groups. ResearchGate. [Link]

-

Royal Society of Chemistry. Supporting Information. Royal Society of Chemistry. [Link]

-

Williams, J. P., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

-

Li, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Materials Today Chemistry, 4, 119-127. [Link]

-

Sporzynski, A., et al. (2017). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 22(12), 2139. [Link]

-

Badu-Tawiah, A., & Cooks, R. G. (2011). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 22(5), 841-849. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Edwards, J. P., et al. (2014). Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517). Journal of Medicinal Chemistry, 57(19), 8038-8051. [Link]

-

Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. LibreTexts. [Link]

-

SF-Education. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid | C9H11BFNO3 | CID 44717599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, CasNo.874289-46-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. [5-(Dimethylcarbamoyl)-2-fluorophenyl]boronic acid/CAS:874289-46-0-HXCHEM [hxchem.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid is a synthetically valuable compound, frequently employed as a building block in medicinal chemistry and materials science. Its utility primarily stems from its capacity to participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The presence of a fluorine atom and a dimethylcarbamoyl group on the phenyl ring imparts distinct electronic and steric properties, influencing its reactivity and the characteristics of the resulting products. A thorough understanding of its spectroscopic data is paramount for confirming its identity, assessing its purity, and predicting its behavior in chemical transformations.

Molecular Structure and Key Features

The structure of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid incorporates several key functionalities that govern its spectroscopic signature.

Figure 1. Chemical structure of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid.

The key structural elements influencing the NMR and MS data are:

-

Aromatic Ring: The trisubstituted benzene ring will exhibit characteristic signals in the aromatic region of the ¹H and ¹³C NMR spectra.

-

Fluorine Substituent: The highly electronegative fluorine atom will significantly influence the chemical shifts of nearby protons and carbons, and its coupling to these nuclei will provide valuable structural information. The ¹⁹F NMR spectrum will show a single resonance.

-

Boronic Acid Group: The B(OH)₂ group is characterized by exchangeable protons that may or may not be observable in the ¹H NMR spectrum depending on the solvent and concentration. The carbon atom attached to the boron (ipso-carbon) often shows a broad signal or is not observed in the ¹³C NMR spectrum due to quadrupolar relaxation of the boron nucleus.

-

Dimethylcarbamoyl Group: The -C(=O)N(CH₃)₂ group contains a carbonyl carbon and two methyl groups. Due to restricted rotation around the C-N amide bond, the two methyl groups can be magnetically inequivalent, leading to two distinct signals in the ¹H and ¹³C NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A complete analysis for (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid would involve ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons. DMSO-d₆ is often a good choice for boronic acids as it can help to sharpen the B(OH)₂ proton signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, a spectral width of 250 ppm, and a relaxation delay of 2 seconds.

-

Reference the spectrum to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: 64-256 scans, a spectral width of -250 to 50 ppm.

-

Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

-

-

2D NMR Experiments (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Figure 2. A typical workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid in DMSO-d₆ is expected to show the following signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale and Field-Proven Insights |

| ~8.2 | br s | 2H | B(OH)₂ | The chemical shift of boronic acid protons is highly variable and depends on solvent, concentration, and water content. In DMSO-d₆, they often appear as a broad singlet. |

| ~7.8-8.0 | m | 2H | Aromatic-H | These protons are ortho and para to the electron-withdrawing dimethylcarbamoyl group and will be deshielded. Coupling to the adjacent aromatic proton and the fluorine atom will result in a complex multiplet. |

| ~7.3-7.5 | t | 1H | Aromatic-H | This proton is ortho to the fluorine atom and will appear as a triplet due to coupling with the adjacent aromatic proton and the fluorine. |

| ~3.0 | br s | 6H | N(CH₃)₂ | The two methyl groups of the dimethylamide may be inequivalent due to restricted rotation around the C-N bond, potentially appearing as two separate broad singlets. The chemical shift is typical for N,N-dimethylamides. |

Note: "br s" denotes a broad singlet, and "m" denotes a multiplet.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is expected to exhibit the following resonances:

| Predicted Chemical Shift (ppm) | Assignment | Rationale and Field-Proven Insights |

| ~168 | C=O | The carbonyl carbon of the amide group typically resonates in this region. |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant and will be significantly downfield due to the electronegativity of fluorine. |

| ~135-140 | Aromatic-C | Quaternary aromatic carbons, including the one attached to the amide group. |

| Not Observed or Broad | C-B | The ipso-carbon attached to the boron atom is often broadened due to quadrupolar relaxation and may not be observed. |

| ~120-130 (d) | Aromatic-CH | Aromatic methine carbons will show coupling to the fluorine atom. |

| ~115 (d, ²JCF ≈ 20 Hz) | Aromatic-CH | The carbon ortho to the fluorine-bearing carbon will exhibit a two-bond coupling to fluorine. |

| ~37 | N(CH₃)₂ | The methyl carbons of the dimethylamide group. Similar to the protons, these may appear as two distinct signals. |

Note: "d" denotes a doublet due to C-F coupling.

Predicted ¹⁹F NMR Spectral Data

The proton-decoupled ¹⁹F NMR spectrum is predicted to show a single resonance.

| Predicted Chemical Shift (ppm) | Assignment | Rationale and Field-Proven Insights |

| -110 to -125 | Ar-F | The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of the other substituents. The presence of the electron-withdrawing boronic acid and carbamoyl groups would influence this shift. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: Mass Spectrometry Data Acquisition

A general protocol for obtaining the mass spectrum of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid is as follows:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the protonated molecule [M+H]⁺ as the precursor ion.

-

Perform collision-induced dissociation (CID) by applying a collision energy to fragment the precursor ion.

-

Acquire the product ion spectrum to observe the fragmentation pattern.

-

Figure 3. A generalized workflow for mass spectrometry analysis.

Predicted Mass Spectrometry Data

The molecular formula of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid is C₉H₁₁BFNO₃, with a monoisotopic mass of 211.0816 g/mol .[1]

| Predicted m/z | Ion Formula | Interpretation |

| 212.0889 | [C₉H₁₂BFNO₃]⁺ | Protonated molecule [M+H]⁺ |

| 194.0784 | [C₉H₁₀BFNO₂]⁺ | Loss of H₂O from [M+H]⁺ |

| 167.0746 | [C₉H₁₀FNO]⁺ | Loss of B(OH)₃ from [M+H]⁺ (cleavage of the C-B bond) |

| 123.0488 | [C₇H₆FO]⁺ | Loss of N(CH₃)₂ from the [M-B(OH)₃+H]⁺ fragment |

| 44.0498 | [C₂H₆N]⁺ | Dimethylaminyl cation |

Predicted Fragmentation Pathways:

Under CID conditions, the protonated molecule is expected to undergo several characteristic fragmentation reactions:

-

Loss of Water: A common fragmentation pathway for boronic acids is the loss of one or more water molecules from the B(OH)₂ group.

-

Cleavage of the Carbon-Boron Bond: The C-B bond can cleave, leading to the loss of boric acid (H₃BO₃) and the formation of a fluorodimethylbenzamide cation.

-

Amide Bond Cleavage: The amide bond can cleave, leading to the formation of a benzoyl-type cation and the loss of dimethylamine.

Sources

An In-depth Technical Guide to the Solubility and Stability of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the critical physicochemical properties of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid. Adherence to the principles and methodologies outlined herein will ensure the generation of robust and reliable data, essential for informed decision-making throughout the drug development lifecycle.

Introduction: The Pivotal Role of Solubility and Stability in Drug Development

(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid is a key building block in modern medicinal chemistry, frequently employed in the synthesis of complex pharmaceutical agents. Its journey from a laboratory reagent to a component of a life-saving therapeutic is contingent upon a thorough understanding of its fundamental physicochemical characteristics. Among these, solubility and stability are paramount.

Solubility dictates the bioavailability of a drug substance and influences its formulation strategies. Poor solubility can lead to inadequate absorption and diminished therapeutic efficacy. Therefore, a comprehensive solubility profile in various physiologically relevant media is a prerequisite for successful drug development.

Stability ensures that the drug substance maintains its quality, safety, and efficacy throughout its shelf life.[1][2] Degradation of an active pharmaceutical ingredient (API) or its intermediates can result in the loss of potency and the formation of potentially toxic impurities. Consequently, rigorous stability testing under a variety of environmental conditions is a regulatory expectation and a scientific necessity.[3][4]

This technical guide will provide a detailed roadmap for conducting solubility and stability studies on (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Part 1: Solubility Assessment of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

A comprehensive understanding of the solubility of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid is the cornerstone of its development. The following sections detail a systematic approach to determining its solubility in a range of pharmaceutically relevant solvents.

Rationale for Solvent Selection

The choice of solvents for solubility studies should reflect the potential environments the compound may encounter during its synthesis, formulation, and physiological absorption. A well-conceived selection includes:

-

Aqueous Buffers: To mimic physiological pH conditions, buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid) are essential.

-

Organic Solvents: Solvents commonly used in pharmaceutical manufacturing and formulation, such as ethanol, methanol, acetone, and acetonitrile, should be evaluated.[6]

-

Biorelevant Media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) can provide more clinically relevant solubility data.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and reliable technique that allows for the accurate measurement of a compound's solubility at a given temperature.

Methodology:

-

Preparation: Add an excess amount of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator. The equilibration time should be sufficient to ensure that the concentration of the dissolved solid reaches a plateau. A minimum of 24 to 48 hours is generally recommended, with periodic sampling to confirm that equilibrium has been reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the excess solid. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the collected supernatant through a suitable, non-adsorptive filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining undissolved particles.

-

Quantification: Analyze the concentration of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Data Presentation: Solubility Profile

The quantitative solubility data should be summarized in a clear and concise table for easy interpretation and comparison.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

| pH 1.2 Buffer | 25 | Hypothetical Value |

| pH 4.5 Buffer | 25 | Hypothetical Value |

| pH 6.8 Buffer | 25 | Hypothetical Value |

| Water | 25 | Hypothetical Value |

| Ethanol | 25 | Hypothetical Value |

| Methanol | 25 | Hypothetical Value |

| Acetonitrile | 25 | Hypothetical Value |

| FaSSIF | 37 | Hypothetical Value |

| FeSSIF | 37 | Hypothetical Value |

Experimental Workflow: Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Assessment of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

A thorough understanding of the stability of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid is critical for ensuring its quality and shelf-life.[8] This section outlines a comprehensive approach to stability testing, including forced degradation studies and long-term stability evaluation, in line with ICH guidelines.[1][3][5]

Inherent Instability of Boronic Acids

Boronic acids are known to be susceptible to several degradation pathways, which must be considered during stability studies:

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.[8]

-

Oxidation: The boronic acid functional group can be susceptible to oxidation, leading to the formation of various byproducts.[8][9]

-

Protodeboronation: This is a process where the carbon-boron bond is cleaved, and the boron group is replaced by a hydrogen atom. This pathway can be influenced by factors such as pH and temperature.[8][10]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those it would likely encounter during its shelf life.[11][12] These studies are invaluable for:

-

Identifying potential degradation products.

-

Elucidating degradation pathways.

-

Developing and validating a stability-indicating analytical method.

Experimental Protocols for Forced Degradation:

The following conditions are recommended for the forced degradation of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid in solution. A target degradation of 5-20% is generally considered optimal.[11]

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours |

| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24-48 hours |

| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24-48 hours |

| Thermal Degradation | 80°C | 48-72 hours | |

| Photostability | ICH Q1B compliant light exposure | Room Temperature | As per guidelines |

Methodology:

-

Sample Preparation: Prepare solutions of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid in appropriate solvents and subject them to the stress conditions outlined above.

-

Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method, preferably with both UV and mass spectrometric (LC-MS) detection to facilitate the identification of degradation products.[7][13][14]

-

Peak Purity Assessment: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

Stability-Indicating Method Development

A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the concentration of the active ingredient in the presence of its degradation products. The development of such a method is a critical outcome of forced degradation studies.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted to establish the retest period for a drug substance or the shelf life for a drug product.[4][5] These studies are performed on at least three primary batches of the material packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[2]

ICH Recommended Storage Conditions:

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing Frequency:

For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4] For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[5]

Data Presentation: Stability Profile

The results of the stability studies should be presented in a clear and organized manner, allowing for the easy tracking of any changes in the quality attributes of the compound over time.

Example Stability Data Table (Accelerated Conditions):

| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |

| Appearance | White to off-white solid | Conforms | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 99.1 | 98.5 |

| Degradation Product 1 (%) | ≤ 0.2 | < 0.05 | 0.08 | 0.12 | 0.18 |

| Total Impurities (%) | ≤ 1.0 | 0.15 | 0.25 | 0.40 | 0.65 |

| Water Content (%) | ≤ 0.5 | 0.2 | 0.2 | 0.3 | 0.3 |

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a Forced Degradation Study.

Conclusion

A comprehensive understanding of the solubility and stability of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid is not merely a regulatory requirement but a fundamental scientific endeavor that underpins successful drug development. The methodologies and principles outlined in this guide provide a robust framework for generating the critical data needed to advance promising drug candidates from the laboratory to the clinic. By embracing a systematic and scientifically rigorous approach, researchers can de-risk their development programs and increase the probability of bringing safe and effective medicines to patients.

References

- 1. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 2. Ich guideline for stability testing | PPTX [slideshare.net]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 6. researchgate.net [researchgate.net]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]

- 11. Forced Degradation Studies - STEMart [ste-mart.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

Potential applications of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid in medicinal chemistry

Foreword: The Strategic Integration of Fluorinated Boronic Acids in Medicinal Chemistry

In the landscape of contemporary drug discovery, the deliberate and strategic incorporation of unique chemical motifs is paramount to overcoming challenges in efficacy, selectivity, and pharmacokinetics. Among the vast arsenal of building blocks available to the medicinal chemist, fluorinated boronic acids have carved out a significant niche. The strategic placement of a fluorine atom can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, while the boronic acid moiety serves as a versatile handle for constructing complex molecular architectures, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2]

This guide focuses on a particularly valuable reagent: (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid . We will explore its intrinsic chemical properties and delve into its practical applications, providing both a theoretical framework and actionable protocols for its use in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

Molecular Architecture and Physicochemical Properties of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

At its core, (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid (CAS No. 874289-46-0) is a trifunctionalized phenylboronic acid with the molecular formula C₉H₁₁BFNO₃. Each functional group is strategically positioned to impart specific, advantageous properties to the parent molecule and its subsequent derivatives.

| Property | Value | Source |

| CAS Number | 874289-46-0 | [3][4] |

| Molecular Formula | C₉H₁₁BFNO₃ | PubChem |

| Molecular Weight | 211.00 g/mol | PubChem |

| Appearance | Typically a white to off-white solid | Supplier Data |

| Purity | ≥98% (typical for commercial grades) | Supplier Data |

| Storage | Sealed refrigeration | Supplier Data |

A deeper analysis of its structure reveals the synergistic interplay of its three key functional groups:

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of the molecule's synthetic utility. As a Lewis acid, it readily engages in transmetalation with palladium catalysts, making it an ideal partner in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[2][5] This enables the facile construction of biaryl and heteroaryl-aryl structures, which are common scaffolds in many drug classes.

-

The 2-Fluoro Substituent (-F): The fluorine atom at the ortho position to the boronic acid exerts a strong electron-withdrawing inductive effect. This can modulate the pKa of the boronic acid and influence its reactivity in coupling reactions.[6] From a medicinal chemistry perspective, the C-F bond is exceptionally stable and can block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of the resulting drug candidate by increasing its metabolic stability and bioavailability.

-

The 5-Dimethylcarbamoyl Group (-C(O)N(CH₃)₂): This amide group at the para position to the fluorine atom serves multiple purposes. It can act as a hydrogen bond acceptor, facilitating interactions with biological targets. Its presence also influences the overall polarity and solubility of the molecule. Furthermore, the dimethylcarbamoyl group can be a key pharmacophoric element, contributing to the desired biological activity. In the context of PARP inhibitors, for example, the carboxamide moiety is often crucial for binding to the nicotinamide ribose binding site of the enzyme.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid in medicinal chemistry is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most robust and versatile methods for creating carbon-carbon bonds.[7]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (the coupling partner).

-

Transmetalation: The boronic acid, activated by a base, transfers its organic substituent to the palladium center, forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic substituents on the palladium complex are eliminated to form the new C-C bond of the final product, regenerating the Pd(0) catalyst.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure

The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

-

(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid (1.2 equiv)

-

Aryl or heteroaryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

-

Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.

-